Odapipam

Vue d'ensemble

Description

Odapipam is a compound of interest in the field of chemistry and pharmacology, particularly noted for its potential in various applications. The detailed analysis of its synthesis, molecular structure, and properties provides insight into its function and potential uses.

Synthesis Analysis

The synthesis of complex organic molecules like this compound often involves multi-step chemical processes that may include oxidative reactions and the manipulation of molecular structures to achieve the desired compound. For example, oxidative reactions play a crucial role in the synthesis of catecholamine metabolites, which might be relevant in the context of this compound's synthesis due to the involvement of similar biochemical pathways (Smythies, 1997).

Molecular Structure Analysis

Understanding this compound's molecular structure is key to determining its function and interaction with biological systems. Studies on similar compounds emphasize the importance of the molecular configuration, functional groups, and stereochemistry in defining their pharmacological activity and metabolic pathways.

Chemical Reactions and Properties

This compound's chemical behavior in reactions, including its stability, reactivity, and interaction with other molecules, is fundamental for its application and efficacy. The compound's interaction with enzymes, neurotransmitter systems, and cellular receptors can be predicted from its chemical properties, such as those discussed in the context of dopamine metabolism and oxidative stress mechanisms (Zigmond, Hastings, & Perez, 2002).

Applications De Recherche Scientifique

Odapipam's metabolism has been studied using phenobarbital-induced rat liver microsomes. Five different metabolites were identified during the incubation of this compound, indicating the formation of various hydroxylated and dehydrogenated derivatives (Andersen & Hansen, 1997).

The O-glucuronidation of this compound was examined in hepatic microsomal fractions from various species, including humans. This study highlighted significant species-dependent differences in the metabolism of this compound, with humans showing similar kinetic parameters to animals for both this compound and another compound, Berupipam (Hansen & Stentoft, 1995).

Mécanisme D'action

Target of Action

Odapipam primarily targets the Dopamine D1 receptor (D1R) . The Dopamine D1 receptor is a G protein-coupled receptor that plays an essential role in the central nervous system. It is involved in various functions such as motor control, cognition, and reward.

Mode of Action

This compound acts as an antagonist at the Dopamine D1 receptor . As an antagonist, it binds to the receptor and blocks its activation by dopamine, thereby inhibiting the receptor’s function . This interaction with the D1 receptor can lead to changes in neuronal signaling and neurotransmission.

Action Environment

Environmental factors can significantly influence a drug’s action, efficacy, and stability. Factors such as temperature, humidity, and light can affect a drug’s stability, while factors like diet, age, and overall health status of the individual can influence how a drug is absorbed, distributed, metabolized, and excreted. Furthermore, genetic factors can also play a role in an individual’s response to a drug .

Propriétés

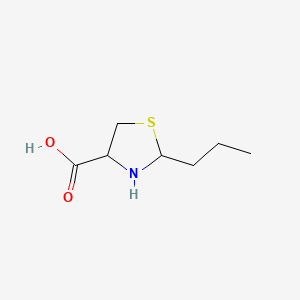

IUPAC Name |

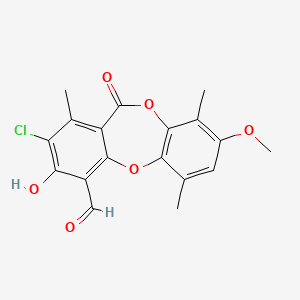

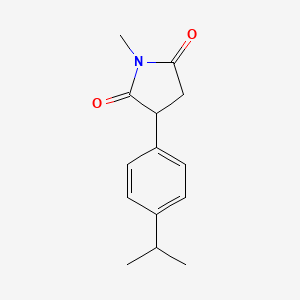

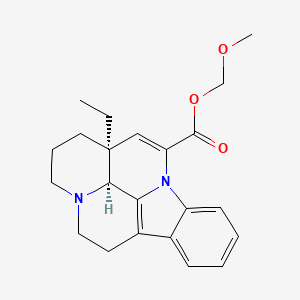

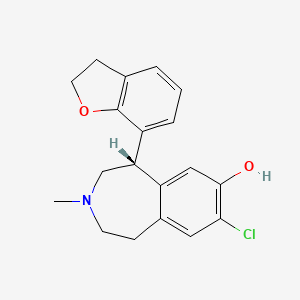

(5S)-8-chloro-5-(2,3-dihydro-1-benzofuran-7-yl)-3-methyl-1,2,4,5-tetrahydro-3-benzazepin-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-21-7-5-13-9-17(20)18(22)10-15(13)16(11-21)14-4-2-3-12-6-8-23-19(12)14/h2-4,9-10,16,22H,5-8,11H2,1H3/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKMVRXPBCSTNKE-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC4=C3OCC4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@H](C1)C3=CC=CC4=C3OCC4)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50157210 | |

| Record name | Odapipam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131796-63-9 | |

| Record name | Odapipam [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131796639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Odapipam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50157210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ODAPIPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/847PQF7ZN6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary metabolites of Odapipam identified in preclinical studies, and what analytical techniques were employed for their detection?

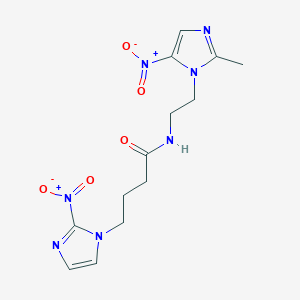

A: Research using phenobarbital-induced rat liver microsomes has illuminated this compound's metabolism. Five primary metabolites were observed: N-desmethyl-Odapipam, 1-hydroxy-Odapipam, two isomers of 3'-hydroxy-Odapipam, and a metabolite exhibiting dehydrogenation in the dihydrobenzofuran moiety []. The identification and characterization of these metabolites were achieved through a sophisticated combination of normal-phase high-performance liquid chromatography (HPLC) and particle-beam mass spectrometry []. This analytical approach proved particularly effective due to the enhanced selectivity offered by normal-phase HPLC using silica-based stationary phases and the compatibility of non-aqueous solvents with particle-beam mass spectrometry, leading to consistent and reliable results [].

Q2: How does this compound's glucuronidation vary across species, and what factors influence this process?

A: Studies exploring this compound's O-glucuronidation across different species, including mice, rats, rabbits, dogs, pigs, and humans, revealed significant interspecies variability in the activity of UDP-glucuronosyltransferases (UGTs) responsible for this metabolic pathway []. Notably, mice exhibited the highest glucuronidation rates, followed by dogs, pigs, rabbits, humans, and lastly, rats []. Interestingly, this compound generally displayed higher Vmax and Km values compared to Berupipam, another dopamine D1 receptor antagonist, except in rabbits where the reverse was observed []. This suggests that different UGT isoforms might be involved in the glucuronidation of these compounds in rabbits compared to other species. Furthermore, the research highlighted the impact of detergents on UGT activity. While detergents like CHAPS, Tween 20, Triton X-100, and Brij 35 significantly enhanced glucuronidation rates in rat liver microsomes, human liver microsomes remained largely unaffected []. This emphasizes the importance of considering species-specific variations and experimental conditions when investigating drug metabolism.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.